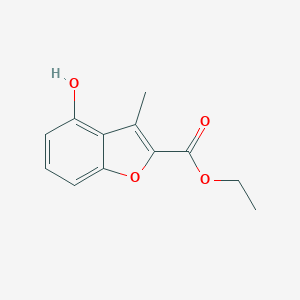

Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-hydroxy-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-3-15-12(14)11-7(2)10-8(13)5-4-6-9(10)16-11/h4-6,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTXBAOGAXOKEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC=C2O1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353704 | |

| Record name | ethyl 4-hydroxy-3-methyl-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3781-69-9 | |

| Record name | ethyl 4-hydroxy-3-methyl-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate

CAS Number: 3781-69-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate, a benzofuran derivative of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical and physical properties, a known method of synthesis with a corresponding workflow diagram, and an analysis of the biological activities associated with its structural class.

Compound Identification and Properties

This compound is an organic compound featuring a benzofuran core, a heterocyclic structure found in many biologically active compounds. Its unique arrangement of hydroxyl, methyl, and ethyl carboxylate functional groups makes it a valuable intermediate for the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3781-69-9 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₂O₄ | [1][2][4] |

| Molecular Weight | 220.22 g/mol | [1][2][4] |

| Appearance | Light yellow to light brown solid | [3] |

| Storage Conditions | 2-8°C, stored under nitrogen | [1][3] |

| Synonyms | ethyl 4-hydroxy-3-methylbenzo[d]furan-2-carboxylate | [1] |

| Topological Polar Surface Area (TPSA) | 59.67 Ų | [1] |

| logP (calculated) | 2.62352 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis and Experimental Protocols

A key method for the preparation of this compound involves the dehydrogenation of its tetrahydrobenzofuran precursor.[5][6] This aromatization step is a critical transformation to achieve the final benzofuran structure.

Experimental Protocol: Dehydrogenation Synthesis

This protocol is based on the dehydrogenation of ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate.[5][6]

Materials:

-

Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (Starting material, 1)

-

N-Bromosuccinimide (NBS)

-

2,2′-Azobisisobutyronitrile (AIBN)

-

Appropriate solvent (e.g., Carbon tetrachloride)

Procedure:

-

A solution of the starting material, ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (1), is prepared in a suitable anhydrous solvent in a reaction flask equipped with a reflux condenser and a magnetic stirrer.

-

N-Bromosuccinimide (NBS) and a catalytic amount of 2,2′-Azobisisobutyronitrile (AIBN) are added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for a specified period, with the reaction progress monitored by an appropriate technique (e.g., Thin Layer Chromatography - TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure (rotary evaporation).

-

The crude product is then purified using a suitable method, such as column chromatography on silica gel, to yield the pure this compound (3).

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Biological Activity and Therapeutic Potential

While specific quantitative biological data for this compound (CAS 3781-69-9) is limited in the reviewed literature, the benzofuran scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of this core structure have demonstrated significant potential as anti-tumor and antimicrobial agents. One report indicates that the compound itself is toxic to the central nervous system and can cause death in mice, suggesting a need for careful handling and derivatization to harness therapeutic potential while mitigating toxicity.[7]

Activity of Related Benzofuran Derivatives

The therapeutic potential of the core molecule can be inferred from the activities of its close analogs. Researchers have used this scaffold as a starting point for the development of potent drug candidates.

Table 2: Biological Activities of Selected Benzofuran Derivatives

| Derivative Structure | Biological Activity | Target/Cell Line | Quantitative Data (IC₅₀) | Source(s) |

| 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives | Anti-tumor | Tumorigenic cell lines | Not specified in snippets | [8] |

| 3-(piperazinylmethyl)benzofuran derivatives | CDK2 Inhibition | Panc-1, MCF-7, A549 | 40.91 nM - 333.10 nM | [9] |

| Halogenated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives | Cytotoxicity | A549, HepG2 | Not specified in snippets | [10] |

| Benzofuran-3-carbohydrazide derivatives | Antimycobacterial | M. tuberculosis H37Rv | 2 µg/mL - 8 µg/mL | [8] |

Structure-Activity Relationship (SAR) Logic

The core structure of this compound serves as a versatile scaffold for chemical modification. The primary sites for derivatization are the hydroxyl group at the 4-position and the ethyl carboxylate at the 2-position. Modifications at these sites can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, leading to enhanced potency and target specificity, as seen in various anti-cancer and anti-malarial drug discovery programs.[2][8]

Caption: Logical diagram of Structure-Activity Relationships (SAR).

Conclusion

This compound is a compound of significant interest due to its membership in the biologically active benzofuran family. While data on its specific biological effects are sparse, its utility as a synthetic intermediate is clear. The established anti-tumor and antimicrobial activities of its derivatives highlight the potential of this scaffold in drug discovery and development. Further research is warranted to fully elucidate the pharmacological profile of the parent compound and to explore novel derivatives with improved therapeutic indices.

References

- 1. prepchem.com [prepchem.com]

- 2. Design and Synthesis of Inhibitors of Plasmodium falciparum N-Myristoyltransferase, a Promising Target for Anti-Malarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 4-hydroxy-3-methyl-1-benzofuran-2-carboxylate | 3781-69-9 | DAA78169 [biosynth.com]

- 8. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. Cas 3781-69-9,this compound | lookchem [lookchem.com]

An In-Depth Technical Guide to Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate. The information is curated for professionals in the fields of chemical research and drug development.

Core Chemical Properties

This compound is a member of the benzofuran family, a class of heterocyclic compounds prevalent in various natural products and synthetic molecules with diverse biological activities.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 3781-69-9 | N/A |

| Molecular Formula | C₁₂H₁₂O₄ | [1][2] |

| Molecular Weight | 220.22 g/mol | [1][2] |

| Melting Point | 64-65 °C | [3] |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Spectroscopic Data

Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz):

-

Aromatic Protons (C5-H, C6-H, C7-H): δ 6.8-7.5 ppm (m, 3H)

-

Ethyl Ester (CH₂): δ 4.4 ppm (q, J=7.1 Hz, 2H)

-

Methyl (C3-CH₃): δ 2.8 ppm (s, 3H)

-

Ethyl Ester (CH₃): δ 1.4 ppm (t, J=7.1 Hz, 3H)

-

Hydroxyl (C4-OH): Variable, typically broad singlet

Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz):

-

Carbonyl (C=O): δ ~162 ppm

-

Aromatic/Furan Carbons: δ 105-157 ppm

-

Ethyl Ester (OCH₂): δ ~62 ppm

-

Methyl (C3-CH₃): δ ~12 ppm

-

Ethyl Ester (CH₃): δ ~14 ppm

Expected Infrared (IR) Spectroscopy Peaks (KBr, cm⁻¹):

-

O-H Stretch (Phenolic): ~3300-3500 cm⁻¹ (broad)

-

C-H Stretch (Aromatic/Aliphatic): ~2900-3100 cm⁻¹

-

C=O Stretch (Ester): ~1700-1720 cm⁻¹

-

C=C Stretch (Aromatic): ~1450-1600 cm⁻¹

-

C-O Stretch (Ester/Furan): ~1000-1300 cm⁻¹

Expected Mass Spectrometry (MS) Data:

-

Molecular Ion (M⁺): m/z 220.07

Experimental Protocols

The synthesis of this compound can be achieved through the dehydrogenation of a tetrahydrobenzofuran precursor.[4][5][6][7][8][9][10][11]

Synthesis of this compound [4][5][6][7][8][9][10][11]

This protocol describes the dehydrogenation of ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate to yield the target compound.

Materials:

-

Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate

-

N-Bromosuccinimide (NBS)

-

2,2′-Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or similar non-polar solvent

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

A solution of ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate, N-bromosuccinimide, and a catalytic amount of AIBN in carbon tetrachloride is refluxed.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove succinimide.

-

The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to afford this compound.

Potential Biological Activities and Signaling Pathways

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anti-tumor effects.[12][13][14][15][16] While specific studies on this compound are limited, the core scaffold suggests potential for similar activities. The anti-inflammatory effects of some benzofurans have been linked to the modulation of key signaling pathways such as NF-κB and MAPK.[17]

Generalized Anti-Inflammatory Signaling Pathway for Benzofuran Derivatives

The following diagram illustrates a generalized mechanism by which benzofuran derivatives may exert their anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.

Generalized Antitumor Experimental Workflow

The evaluation of novel compounds for antitumor activity typically follows a standardized workflow, from initial in vitro screening to more complex in vivo models.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery and development. Its structural similarity to other biologically active benzofurans suggests a potential for anti-inflammatory and antitumor activities. The synthetic route is accessible, allowing for the production of material for further studies. Future research should focus on a comprehensive biological evaluation of this specific compound to elucidate its mechanism of action and therapeutic potential.

References

- 1. US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis - Google Patents [patents.google.com]

- 2. Buy 3-(4-Bromophenoxy)propane-1,2-diol (EVT-407478) | 63834-59-3 [evitachem.com]

- 3. Design and Synthesis of Inhibitors of Plasmodium falciparum N-Myristoyltransferase, a Promising Target for Anti-Malarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. WO2018233553A1 - ç¨ ååç¯ç±»ååç©åå ¶å¨è¯ç©ä¸çåºç¨ - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ijpsonline.com [ijpsonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

Spectroscopic Analysis of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Expected Spectroscopic Data

While specific experimental data is unavailable, the chemical structure of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate allows for the prediction of its key spectroscopic features. These predictions are based on the functional groups present in the molecule: a benzofuran core, a hydroxyl group, a methyl group, and an ethyl ester.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) Range | Multiplicity | Notes |

| -OH | 4.0 - 7.0 | Singlet (broad) | Chemical shift is dependent on solvent and concentration. |

| Aromatic-H | 6.5 - 7.5 | Doublet, Triplet, or Multiplet | The three protons on the benzene ring will show distinct signals based on their coupling. |

| -O-CH₂-CH₃ | 4.1 - 4.4 | Quartet | Ethyl ester methylene protons, coupled with the methyl protons. |

| Ar-CH₃ | 2.2 - 2.5 | Singlet | Methyl group attached to the benzofuran ring. |

| -O-CH₂-CH₃ | 1.2 - 1.5 | Triplet | Ethyl ester methyl protons, coupled with the methylene protons. |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ, ppm) Range |

| C=O (Ester) | 160 - 170 |

| Aromatic/Benzofuran C-O | 140 - 160 |

| Aromatic/Benzofuran C | 110 - 140 |

| -O-CH₂-CH₃ | 60 - 65 |

| Ar-CH₃ | 10 - 20 |

| -O-CH₂-CH₃ | 13 - 16 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) Range | Appearance |

| O-H Stretch (hydroxyl) | 3200 - 3600 | Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Sharp |

| C-H Stretch (aliphatic) | 2850 - 3000 | Sharp |

| C=O Stretch (ester) | 1700 - 1730 | Strong, Sharp |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch | 1000 - 1300 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z Value | Notes |

| [M]⁺ | 220.07 | Molecular ion peak corresponding to the molecular weight of C₁₂H₁₂O₄. |

| [M-C₂H₅]⁺ | 191.04 | Loss of the ethyl group. |

| [M-OC₂H₅]⁺ | 175.05 | Loss of the ethoxy group. |

| [M-COOC₂H₅]⁺ | 147.04 | Loss of the entire ester group. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common method for generating the molecular ion and characteristic fragments. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Workflow for Spectroscopic Analysis

The logical flow for analyzing an unknown compound using spectroscopic methods is depicted below.

An In-depth NMR Analysis of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate, a significant heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document outlines the structural elucidation of the molecule through ¹H and ¹³C NMR data, presents detailed experimental protocols for its synthesis and characterization, and includes a logical workflow for its analysis.

Spectroscopic Data Analysis

The structural confirmation of this compound (CAS No. 3781-69-9) is critically dependent on the interpretation of its ¹H and ¹³C NMR spectra. While a complete, publicly available experimental dataset is not readily accessible, data from analogous structures and synthetic precursors provide a strong basis for spectral assignment.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl group, and the ethyl ester moiety. The chemical shifts are influenced by the electron-donating hydroxyl group and the overall aromatic system.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H (H5, H6, H7) | 6.8 - 7.5 | m | - | 3H |

| -OH | 5.0 - 6.0 | br s | - | 1H |

| -OCH₂CH₃ | 4.3 - 4.5 | q | ~7.1 | 2H |

| Ar-CH₃ | 2.3 - 2.5 | s | - | 3H |

| -OCH₂CH₃ | 1.3 - 1.5 | t | ~7.1 | 3H |

¹³C NMR Spectral Data (Predicted)

The carbon NMR spectrum will reflect the carbon framework of the benzofuran core, the ester, and the methyl group. The chemical shifts of the aromatic carbons are key indicators of the substitution pattern.

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C4 | 150 - 155 |

| C7a | 145 - 150 |

| C2 | 140 - 145 |

| C3a | 120 - 125 |

| C6 | 115 - 120 |

| C5 | 110 - 115 |

| C7 | 105 - 110 |

| C3 | 100 - 105 |

| -OCH₂CH₃ | 60 - 65 |

| -OCH₂CH₃ | 14 - 16 |

| Ar-CH₃ | 8 - 12 |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the dehydrogenation of ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate.

-

Reaction Setup: A mixture of ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate, a suitable dehydrogenating agent (e.g., sulfur or palladium on carbon), and a high-boiling solvent (e.g., diphenyl ether) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

NMR Spectroscopic Analysis

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.

-

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is employed with a spectral width of around 220 ppm. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required to achieve adequate signal intensity.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

Mass Spectrometry of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometric behavior of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate. The information presented herein is crucial for the identification, characterization, and quantification of this compound in various experimental and developmental settings.

Molecular Structure and Properties

-

Molecular Formula: C₁₂H₁₂O₄

-

Molecular Weight: 220.22 g/mol

-

Synonyms: ethyl 4-hydroxy-3-methylbenzo[d]furan-2-carboxylate[1]

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

The molecular ion peak (M⁺˙) is expected at m/z 220. Subsequent fragmentation is likely to proceed through several key pathways initiated by the loss of electrons from the aromatic system or the ester group.

Primary Fragmentation Pathways

-

Loss of the Ethoxy Radical (•OCH₂CH₃): A common fragmentation pathway for ethyl esters involves the cleavage of the O-C₂H₅ bond, leading to the formation of a stable acylium ion.[2]

-

Loss of an Ethyl Radical (•CH₂CH₃): Cleavage of the C-O bond in the ester group can result in the loss of an ethyl radical.

-

Loss of Ethene (C₂H₄) via McLafferty Rearrangement: While less common in aromatic esters compared to their aliphatic counterparts, a McLafferty-type rearrangement involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen could lead to the elimination of ethene.

-

Cleavage of the Methyl Group: The loss of a methyl radical (•CH₃) from the benzofuran ring is another plausible fragmentation event.

-

Decarbonylation: The loss of carbon monoxide (CO) is a characteristic fragmentation of benzofurans and related cyclic ethers.[3]

Quantitative Fragmentation Data

The following table summarizes the predicted major fragments for this compound, their corresponding mass-to-charge ratios (m/z), and their proposed structures. The relative abundance is a qualitative prediction based on general fragmentation rules and the stability of the resulting ions.

| m/z | Proposed Fragment Structure | Proposed Fragmentation Pathway | Predicted Relative Abundance |

| 220 | [M]⁺˙ | Molecular Ion | Moderate |

| 192 | [M - CO]⁺˙ | Loss of carbon monoxide from the benzofuran ring | Low |

| 191 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the ester group | Moderate |

| 175 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical from the ester group | High (likely base peak) |

| 163 | [M - C₂H₅ - CO]⁺ | Sequential loss of an ethyl radical and carbon monoxide | Low |

| 147 | [M - OC₂H₅ - CO]⁺ | Sequential loss of an ethoxy radical and carbon monoxide | Moderate |

| 119 | [M - OC₂H₅ - 2CO]⁺ | Sequential loss of an ethoxy radical and two molecules of carbon monoxide | Low |

Experimental Protocols

The following are general protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like the target molecule.

1. Sample Preparation:

-

Dissolve a precisely weighed amount of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL to create a stock solution.

-

Perform serial dilutions of the stock solution to prepare working standards of lower concentrations (e.g., 1-100 µg/mL).

-

Filter the final solutions through a 0.22 µm syringe filter before injection.

2. Instrumentation:

-

Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Mass Spectrometer (MS): With an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

3. GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Split (e.g., 20:1) or splitless, depending on the sample concentration.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS.

1. Sample Preparation:

-

Prepare stock and working solutions as described in the GC-MS protocol, using a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

2. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC): Equipped with a binary or quaternary pump, an autosampler, and a column oven.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 2.6 µm particle size).

-

Mass Spectrometer (MS): With an Electrospray Ionization (ESI) source and a quadrupole, ion trap, or TOF mass analyzer.

3. LC-MS Conditions:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

Start with 30% B.

-

Increase to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to initial conditions and equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Mass Range: m/z 50-500.

Visualizations

The following diagrams illustrate the predicted fragmentation pathways and a general experimental workflow for the mass spectrometric analysis of this compound.

Caption: Predicted EI Fragmentation of this compound.

Caption: General workflow for the mass spectrometric analysis of the target compound.

References

- 1. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Novel Benzofuran Compounds: A Technical Guide

Introduction

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry. Its derivatives are prevalent in numerous natural products and synthetic molecules, exhibiting a wide spectrum of biological activities.[1][2][3][4][5][6] The intrinsic versatility of the benzofuran nucleus allows for structural modifications that can modulate its pharmacological properties, leading to the development of potent therapeutic agents.[7] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel benzofuran compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial activities. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways are presented to support researchers, scientists, and drug development professionals in this dynamic field.

Biological Activities of Novel Benzofuran Compounds

Recent research has focused on the synthesis and evaluation of novel benzofuran derivatives targeting a range of diseases. These compounds have shown significant potential as anticancer, anti-inflammatory, and antimicrobial agents.

Anticancer Activity

Benzofuran derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines.[8] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.

A series of novel benzofuran-based chalcone derivatives has been synthesized and evaluated for their in vitro anti-tumor activities. These compounds displayed significant cytotoxic activity against HCC1806 (human mammary squamous cancer), HeLa (human cervical cancer), and A549 (human lung cancer) cell lines.[9] One promising compound, 4g , showed the best anti-tumor activity against HCC1806 and HeLa cells with IC50 values of 5.93 µmol/L and 5.61 µmol/L, respectively.[9] The proposed mechanism of action involves the inhibition of VEGFR-2, a key receptor in angiogenesis.[9]

Furthermore, certain benzofuran derivatives have been identified as inhibitors of the mTOR signaling pathway, which is often dysregulated in cancer.[10] For instance, a derivative, compound 9 , exhibited potent cytotoxic activity against the SQ20B head and neck cancer cell line with an IC50 value of 0.46 µM.[10]

The NF-κB and MAPK signaling pathways, which are crucial for cancer cell survival and proliferation, are also targeted by benzofuran compounds.[11][12][13] A novel piperazine/benzofuran hybrid, compound 5d , was found to significantly inhibit the phosphorylation of key proteins in these pathways.[11][12][13]

Table 1: In Vitro Anticancer Activity of Novel Benzofuran Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4g (Benzofuran-chalcone) | HCC1806 (Breast) | 5.93 | [9] |

| 4g (Benzofuran-chalcone) | HeLa (Cervical) | 5.61 | [9] |

| Compound 9 | SQ20B (Head and Neck) | 0.46 | [10] |

| Compound 16b | A549 (Lung) | 1.48 | [14] |

| Bromo derivative 14c | HCT116 (Colon) | 3.27 | [14] |

| Compound 32a | HePG2 (Liver) | 8.49 | [14] |

| Compound 37e | A549 (Lung) | - | [14] |

| Compound 38 | K562 (Leukemia) | 29.66 | [14] |

| Compound 4b | - | 0.12-0.49 | [15] |

| Compound 5f | - | 0.39-1.00 | [15] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzofuran derivatives have emerged as promising anti-inflammatory agents by targeting critical inflammatory signaling pathways.

A study on new heterocyclic/benzofuran hybrids identified compound 5d as a potent inhibitor of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, with an IC50 value of 52.23 µM.[12][13] This compound was found to suppress the NF-κB and MAPK signaling pathways by inhibiting the phosphorylation of IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38.[11][12][13]

Another study investigating benzofuran derivatives from the marine-derived fungus Penicillium crustosum found that compounds 1 and 4 exhibited significant anti-inflammatory activity by inhibiting NO release in LPS-stimulated RAW 264.7 cells, with IC50 values of 17.3 µM and 16.5 µM, respectively.[16]

Table 2: In Vitro Anti-inflammatory Activity of Novel Benzofuran Derivatives

| Compound/Derivative | Cell Line | Inhibitory Target | IC50 (µM) | Reference |

| Compound 5d | RAW 264.7 | NO Production | 52.23 | [12][13] |

| Compound 1 | RAW 264.7 | NO Release | 17.3 | [16] |

| Compound 4 | RAW 264.7 | NO Release | 16.5 | [16] |

| Fluorinated Benzofurans | Macrophages | IL-6 | 1.2 - 9.04 | [17] |

| Fluorinated Benzofurans | Macrophages | CCL2 | 1.5 - 19.3 | [17] |

| Fluorinated Benzofurans | Macrophages | NO | 2.4 - 5.2 | [17] |

| Fluorinated Benzofurans | Macrophages | PGE2 | 1.1 - 20.5 | [17] |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Benzofuran derivatives have shown promising activity against a range of bacterial and fungal pathogens.[18][19][20]

A series of novel benzofuran derivatives containing disulfide moieties displayed remarkable antibacterial activities against common plant pathogens, including Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc), and Xanthomonas axonopodis pv. citri (Xac).[21] The optimized compound V40 exhibited superior in vitro antibacterial activity with EC50 values of 0.28, 0.56, and 10.43 µg/mL against Xoo, Xoc, and Xac, respectively.[21]

From a marine-derived fungus, compound 1 showed moderate antibacterial activity against Salmonella typhimurium and Staphylococcus aureus with MIC values of 12.5 µg/mL, and against Escherichia coli with an MIC of 25 µg/mL.[16] Compound 6 from the same source displayed antifungal activity against Penicillium italicum and Colletotrichum musae with MIC values of 12.5 µg/mL and 12.5–25 µg/mL, respectively.[16]

Table 3: In Vitro Antimicrobial Activity of Novel Benzofuran Derivatives

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Compound V40 | Xanthomonas oryzae pv. oryzae | 0.28 | [21] |

| Compound V40 | Xanthomonas oryzae pv. oryzicola | 0.56 | [21] |

| Compound V40 | Xanthomonas axonopodis pv. citri | 10.43 | [21] |

| Compound 1 | Salmonella typhimurium | 12.5 | [16] |

| Compound 1 | Staphylococcus aureus | 12.5 | [16] |

| Compound 1 | Escherichia coli | 25 | [16] |

| Compound 6 | Penicillium italicum | 12.5 | [16] |

| Compound 6 | Colletotrichum musae | 12.5-25 | [16] |

Signaling Pathways and Experimental Workflows

The biological activities of benzofuran derivatives are underpinned by their interaction with specific molecular targets and signaling pathways. Understanding these interactions is crucial for rational drug design and development.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by novel benzofuran compounds.

Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. scienceopen.com [scienceopen.com]

- 4. mdpi.com [mdpi.com]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Natural source, bioactivity and synthesis of benzofuran derivatives | Semantic Scholar [semanticscholar.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00844H [pubs.rsc.org]

- 16. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | MDPI [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. ijpbs.com [ijpbs.com]

- 19. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jopcr.com [jopcr.com]

- 21. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Structure in the Biological Activity of 4-Hydroxybenzofuran-2-carboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, both natural and synthetic. Among these, derivatives of 4-hydroxybenzofuran-2-carboxylate have garnered significant attention for their therapeutic potential, particularly as anticancer and antimicrobial agents. This technical guide delves into the critical structure-activity relationships (SAR) of this compound class, providing a comprehensive overview of how molecular modifications influence their biological efficacy. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex relationships to facilitate a deeper understanding for researchers in drug discovery and development.

Structure-Activity Relationship Insights

The biological activity of 4-hydroxybenzofuran-2-carboxylate derivatives is intricately linked to the nature and position of substituents on the benzofuran ring system. Analysis of various studies reveals key trends that govern their anticancer and antimicrobial properties.

Anticancer Activity

The anticancer potential of benzofuran derivatives, including the 4-hydroxy-2-carboxylate scaffold, is significantly influenced by substitutions at various positions. The ester or other functionalities at the C-2 position are considered crucial for cytotoxic activity.[1]

Key SAR Observations for Anticancer Activity:

-

Substitution at the C-2 Position: The nature of the substituent at the C-2 position is a primary determinant of cytotoxic potency. Earlier studies have highlighted that ester or heterocyclic ring substitutions at this position are critical for the compound's activity.[1]

-

Halogenation: The introduction of halogen atoms, particularly bromine, to the benzofuran system has been shown to enhance cytotoxicity against various cancer cell lines.[2][3] For instance, bromoalkyl and bromoacetyl derivatives of benzofurans have demonstrated high cytotoxicity.[4] However, this can sometimes lead to a loss of selectivity between cancerous and normal cells.[3]

-

Aromatic and Heterocyclic Moieties: The incorporation of various aromatic and heterocyclic rings, such as thiazole, triazole, and piperazine, often leads to potent cytotoxic agents.[1] For example, a benzofuran-2-carboxamide derivative showed high anti-proliferation potency against multiple cancer cell lines, with IC50 values as low as 0.57 µM.[5]

-

Chalcone Hybrids: Benzofuran-chalcone hybrids have shown promising anticancer activity. The nature of substituents on the chalcone phenyl ring plays a crucial role, with electron-donating groups like methoxy and hydroxyl generally favoring higher activity.[6]

-

Inhibition of Signaling Pathways: Some benzofuran derivatives exert their anticancer effects by inhibiting key signaling molecules. For instance, certain derivatives have been identified as potent VEGFR-2 inhibitors, a key player in tumor angiogenesis.[6] Others have been found to induce apoptosis, or programmed cell death, in cancer cells.[2][3]

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives are also heavily dependent on their substitution patterns.

Key SAR Observations for Antimicrobial Activity:

-

Hydroxyl Group at C-6: For antibacterial activity, the presence of a hydroxyl group at the C-6 position appears to be crucial. Blocking this hydroxyl group can lead to a loss of activity.[7]

-

Substituents at C-2 and C-3: The nature of the groups at the C-2 and C-3 positions significantly impacts antibacterial and antifungal efficacy. Compounds with phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl groups at the C-2 position have demonstrated good antibacterial activity.[7]

-

Hydrophobicity: Increased hydrophobicity can lead to favorable antibacterial activities.[8]

-

Specific Moieties: The incorporation of moieties like pyrazoline and thiazole can be essential for antimicrobial activity.[7] For instance, a 1-(thiazol-2-yl)pyrazoline derivative showed excellent activity against Gram-negative bacteria.[7]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for a selection of benzofuran derivatives, providing a basis for comparative analysis of their structure-activity relationships.

Table 1: Anticancer Activity of Benzofuran Derivatives (IC50 values in µM)

| Compound ID | R1 (at C2) | R2 (at C3) | R3 (at C5) | R4 (at C6) | R5 (at C7) | Cell Line | IC50 (µM) | Reference |

| 1c | -COOCH3 | -CH2Br | -OCH3 | -OCH3 | -COCH3 | HeLa | 50 | [3] |

| K562 | 25 | [3] | ||||||

| MOLT-4 | 180 | [3] | ||||||

| 1e | -COOCH3 | -CH2Br | -OCH3 | -OCH3 | -COCH2Br | HeLa | 28 | [3] |

| K562 | 41 | [3] | ||||||

| MOLT-4 | 70 | [3] | ||||||

| 2d | -CH2Br | -COOCH3 | -OH | -COCH3 | H | HeLa | ~20-85 | [3] |

| 3a | -CO-Aryl | H | -OCH3 | -OCH3 | -COCH3 | HeLa | ~20-85 | [3] |

| 3d | -CO-Aryl | H | -OH | -COCH3 | H | HeLa | ~20-85 | [3] |

| 4g | Chalcone | H | H | H | H | HeLa | 5.61 | [6] |

| 4l | Chalcone | H | H | H | H | HeLa | 6.19 | [6] |

| 4n | Chalcone | H | H | H | H | HeLa | 3.18 | [6] |

| 50g | -CONH-Aryl | 1H-1,2,3-triazole | H | H | H | HCT-116 | 0.87 | [5] |

| HeLa | 0.73 | [5] | ||||||

| A549 | 0.57 | [5] |

Table 2: Antimicrobial Activity of Benzofuran Derivatives (MIC values in µg/mL)

| Compound ID | R (at C2) | R' (at C6) | Test Organism | MIC (µg/mL) | Reference |

| 15 | Phenyl | -OH | S. aureus | 0.78-3.12 | [7] |

| 16 | 5-methylfuran-2-yl | -OH | S. aureus | 0.78-3.12 | [7] |

| - | 4-methoxyphenyl | -OH | S. aureus | 0.78-6.25 | [7] |

| 1 | Aza-benzofuran | H | S. typhimurium | 12.5 | [9] |

| E. coli | 25 | [9] | |||

| S. aureus | 12.5 | [9] | |||

| 2 | Aza-benzofuran | H | S. aureus | 25 | [9] |

| 5 | Oxa-benzofuran | H | P. italicum | 12.5 | [9] |

| 6 | Oxa-benzofuran | H | C. musae | 12.5-25 | [9] |

| 7d | Ketoxime derivative | H | S. aureus | Not specified | [10][11] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of the biological activity of novel compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic potential of compounds by measuring the metabolic activity of cells.

Materials:

-

Cancer cell lines (e.g., HeLa, K562, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentrations typically range from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.[12][13]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Materials:

-

Bacterial and/or fungal strains

-

Nutrient broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

Test compounds dissolved in DMSO

-

Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plates.

-

Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

Visualizing Key Processes and Relationships

Graphviz diagrams are provided below to illustrate experimental workflows and logical relationships derived from SAR studies.

Caption: Workflow for determining the in vitro cytotoxicity of benzofuran derivatives using the MTT assay.

Caption: Key structure-activity relationships of 4-hydroxybenzofuran-2-carboxylates for anticancer activity.

Caption: Potential signaling pathways affected by anticancer benzofuran derivatives.

Conclusion

The 4-hydroxybenzofuran-2-carboxylate scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed herein underscore the critical importance of rational drug design in optimizing the potency and selectivity of these compounds. By leveraging the insights from quantitative data and employing robust experimental protocols, researchers can continue to explore and exploit the therapeutic potential of this important class of molecules. The visualization of workflows and SAR principles aims to further aid in the conceptualization and execution of future research in this exciting area of medicinal chemistry.

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Synthesis of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate and its derivatives. Benzofuran scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. This document outlines detailed experimental protocols for the synthesis of the core structure and subsequent derivatization, presents quantitative data in a structured format, and illustrates the synthetic pathways using logical diagrams. The methodologies described herein are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The core structure of this compound offers a versatile scaffold for chemical modification to explore structure-activity relationships (SAR) and develop novel drug candidates. This guide details a robust synthetic strategy for this core molecule and its subsequent diversification through common and effective chemical transformations.

Synthesis of the Core Scaffold: this compound

The synthesis of the target molecule, this compound, can be efficiently achieved through a two-step process commencing with the well-established Pechmann condensation to form a 4-hydroxycoumarin intermediate, followed by a rearrangement to the benzofuran structure.

Step 1: Synthesis of 4-hydroxy-7-methylcoumarin via Pechmann Condensation

The Pechmann condensation is a classic method for the synthesis of coumarins from a phenol and a β-keto ester under acidic conditions. In this protocol, resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.

Experimental Protocol:

-

Materials: Resorcinol, Ethyl acetoacetate, Concentrated Sulfuric Acid, Ethanol.

-

Procedure:

-

In a round-bottom flask, combine resorcinol (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (5-10 volumes) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Pour the reaction mixture slowly into ice-cold water with vigorous stirring to precipitate the product.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid.

-

Recrystallize the crude product from ethanol to yield pure 4-hydroxy-7-methylcoumarin.

-

Step 2: Conversion of 4-hydroxy-7-methylcoumarin to this compound

The transformation of the 4-hydroxycoumarin intermediate to the desired benzofuran can be accomplished through a multi-step sequence involving haloform reaction and subsequent cyclization. A more direct rearrangement can also be explored under specific conditions, though the former provides a more controlled pathway.

Experimental Protocol (Illustrative Pathway):

-

Materials: 4-hydroxy-7-methylcoumarin, Sodium hypobromite (or bromine in sodium hydroxide solution), Ethanol, Diethyl ether, Hydrochloric acid.

-

Procedure:

-

Dissolve 4-hydroxy-7-methylcoumarin (1.0 eq) in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath and slowly add a freshly prepared solution of sodium hypobromite.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with hydrochloric acid to precipitate the intermediate carboxylic acid.

-

Esterify the crude acid by refluxing in ethanol with a catalytic amount of sulfuric acid.

-

Purify the resulting ethyl ester by column chromatography on silica gel to afford this compound.

-

Synthetic Workflow for the Core Scaffold

An In-depth Technical Guide to the Biological Activity of Substituted Benzofurans

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry.[1][2] Found in various natural products and readily accessible through synthetic routes, its derivatives exhibit a remarkable breadth of pharmacological activities.[3] This versatility has established the benzofuran nucleus as a "privileged scaffold" in drug discovery, prompting extensive research into its potential therapeutic applications. This guide provides a detailed overview of the significant biological activities of substituted benzofurans, focusing on quantitative data, experimental methodologies, and the underlying molecular pathways.

Anticancer Activity

Substituted benzofurans have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide range of human cancer cell lines.[1][2][4] Their mechanisms of action are often multifactorial and dependent on the nature and position of the substituents on the benzofuran core.[1]

Quantitative Data on Anticancer Activity

The cytotoxic effects of various benzofuran derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. A selection of potent compounds is presented below.

| Compound Class | Specific Derivative / Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Halogenated Benzofurans | Bromine at the methyl group at position 3 | K562 (Leukemia) | 5 | [1] |

| Bromine at the methyl group at position 3 | HL60 (Leukemia) | 0.1 | [1] | |

| LSD1 Inhibitors | Compound 17i | MCF-7 (Breast) | 2.90 | [5] |

| Compound 17i | H460 (Lung) | 2.06 | [5] | |

| Benzofuran-Chalcone Hybrids | Compound 4g | HCC1806 (Breast) | 5.93 | [6] |

| Compound 4g | HeLa (Cervical) | 5.61 | [6] | |

| Benzofuran-Piperazine Hybrids | Compound 16 | A549 (Lung) | 0.12 | [7] |

| Compound 16 | SGC7901 (Gastric) | 2.75 | [7] |

Signaling Pathways in Anticancer Activity

Many benzofuran derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). One common mechanism involves the inhibition of key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or Lysine-Specific Demethylase 1 (LSD1), or by triggering the caspase cascade.[5][6][8]

Caption: General pathway for benzofuran-induced apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.

-

Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The benzofuran derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at varying concentrations. A control group receives only the solvent. The plates are incubated for an additional 48-72 hours.

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

Benzofuran derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10][11] The antimicrobial efficacy is highly dependent on the substitution patterns on the benzofuran ring.[11]

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial potency of these compounds.

| Compound Class | Specific Derivative / Substituent | Microorganism | MIC (µg/mL) | Reference |

| Benzofuran Ketoximes | Compound 38 | Staphylococcus aureus | 0.039 | [9] |

| Various | Candida albicans | 0.625 - 2.5 | [9] | |

| Hydroxylated Benzofurans | C-6 Hydroxyl group | Various bacterial strains | 0.78 - 3.12 | [9] |

| Aza-benzofurans | Compound 1 | Salmonella typhimurium | 12.5 | [12] |

| Compound 1 | Staphylococcus aureus | 12.5 | [12] | |

| Oxa-benzofurans | Compound 6 | Penicillium italicum | 12.5 | [12] |

Experimental Workflow: Antimicrobial Screening

A typical workflow for identifying and characterizing novel antimicrobial benzofurans involves synthesis followed by systematic biological evaluation.

Caption: Workflow for antimicrobial benzofuran development.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of an antimicrobial agent.

-

Preparation: A two-fold serial dilution of the benzofuran compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus at ~5 x 10⁵ CFU/mL).

-

Controls: A positive control well (microorganism, no compound) and a negative control well (medium only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and benzofuran derivatives have been identified as potent anti-inflammatory agents.[13][14][15] Their mechanism often involves the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[16]

Quantitative Data on Anti-inflammatory Activity

The inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro measure of anti-inflammatory activity.

| Compound Class | Specific Derivative / Substituent | Cell Line | IC₅₀ (µM) | Reference |

| Piperazine/Benzofuran Hybrids | Compound 5d | RAW 264.7 | 52.23 | [16] |

| Aza-benzofurans | Compound 1 | RAW 264.7 | 17.3 | [12] |

| Compound 4 | RAW 264.7 | 16.5 | [12] | |

| Benzofuran/Piperazine Hybrids | Compound 16 | RAW 264.7 | 5.28 | [7][17] |

Signaling Pathways in Anti-inflammatory Action

Substituted benzofurans can interfere with the inflammatory cascade by inhibiting the activation of transcription factors like NF-κB, which in turn reduces the expression of pro-inflammatory mediators such as iNOS (producing NO), COX-2, and cytokines like TNF-α and IL-6.[16][18]

Caption: Inhibition of the NF-κB inflammatory pathway.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants.

-

Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are plated and treated with various concentrations of the benzofuran compound for 1-2 hours.

-

Inflammatory Challenge: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for 24 hours.

-

Sample Collection: The cell culture supernatant is collected from each well.

-

Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

-

Measurement: The mixture is incubated for 10-15 minutes at room temperature. In the presence of nitrite, a pink/magenta azo dye is formed. The absorbance is measured at ~540 nm.

-

Quantification: The nitrite concentration is determined using a standard curve generated with known concentrations of sodium nitrite. The IC₅₀ for NO inhibition is then calculated.

Neuroprotective Activity

Several benzofuran derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[19] Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate pathways related to excitotoxicity and neuroinflammation.[18][19][20]

Key Findings in Neuroprotection

-

Anti-Excitotoxicity: Certain 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have shown significant protection against NMDA-induced excitotoxic neuronal cell damage.[20] Compound 1f (with a -CH₃ substitution) exhibited neuroprotection comparable to the known NMDA antagonist memantine at a 30 µM concentration.[19][20]

-

Antioxidant Effects: Compound 1j (with an -OH substitution) not only showed anti-excitotoxic effects but also demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation in rat brain homogenates.[20]

-

Modulation of Neuroinflammation: A benzofuran-containing selenium compound, TFSeB, was shown to decrease key inflammatory markers like NF-κB and IL-6 in a mouse model of Alzheimer's disease.[18]

-

Anti-Apoptotic Effects: The same compound, TFSeB, modulated apoptosis-related proteins by increasing the anti-apoptotic BCL-2 and decreasing the pro-apoptotic BAX expression, promoting neuronal survival.[18]

Logical Relationship: Neuroprotective Mechanisms

The neuroprotective effects of benzofurans are multifaceted, targeting several key pathological events in neurodegeneration.

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]

- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpbs.com [ijpbs.com]

- 11. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. ijbcp.com [ijbcp.com]

- 15. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics [koreascience.kr]

An In-depth Technical Guide on the Putative Mechanism of Action of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate

Disclaimer: To date, specific scientific literature detailing the mechanism of action of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate is not available. This technical guide, therefore, presents a hypothesized mechanism of action based on the well-documented biological activities of structurally related benzofuran derivatives. The information herein is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the potential therapeutic activities of this class of compounds.

The benzofuran scaffold is a prominent feature in numerous biologically active compounds, with many of its derivatives demonstrating significant potential as anticancer agents. Research into this class of molecules has revealed several key mechanisms through which they may exert their cytotoxic and antiproliferative effects. This guide will explore the most relevant of these putative mechanisms for this compound, supported by quantitative data from related compounds, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Putative Anticancer Mechanisms of Action

Based on the activities of structurally similar benzofuran derivatives, the primary hypothesized mechanisms of action for this compound as an anticancer agent include:

-

Inhibition of the mTOR Signaling Pathway: Several benzofuran derivatives have been identified as inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.

-

Inhibition of Cyclin-Dependent Kinase 2 (CDK2): The benzofuran core is present in molecules that have been shown to inhibit CDK2, a key regulator of cell cycle progression, particularly at the G1/S phase transition.

-

Disruption of Tubulin Polymerization: Certain benzofuran derivatives have been found to interfere with the dynamics of microtubule assembly, a critical process for cell division, leading to mitotic arrest and apoptosis.

Quantitative Data: Cytotoxic Activity of Benzofuran Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of benzofuran derivatives against various cancer cell lines, illustrating the potential potency of this chemical class.

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |

| Benzofuran-based Oxadiazole Conjugates | Bromo derivative 14c | HCT116 (Colon Cancer) | 3.27[1] |

| 3-Formylbenzofuran Derivatives | Compound 3b | SK-Hep-1 (Liver Cancer) | Not specified, but noted to significantly reduce ERK phosphorylation[1] |

| Oxindole-based Benzofuran Hybrids | Compound 22d | MCF-7 (Breast Cancer) | 3.41[2] |

| Compound 22f | MCF-7 (Breast Cancer) | 2.27[2] | |

| Compound 22d | T-47D (Breast Cancer) | 3.82[2] | |

| Compound 22f | T-47D (Breast Cancer) | 7.80[2] | |

| Benzofuran-2-carboxamide Derivatives | Compound 50g | HCT-116 (Colon Cancer) | 0.87[1] |

| Compound 50g | HeLa (Cervical Cancer) | 0.73[1] | |

| Compound 50g | A549 (Lung Cancer) | 0.57[1] | |

| Benzofuran-chalcone Derivatives | Compound 33d | A-375 (Melanoma) | 4.15[2] |

| Compound 33d | MCF-7 (Breast Cancer) | 3.22[2] | |

| Compound 33d | A-549 (Lung Cancer) | 2.74[2] | |

| Compound 33d | HT-29 (Colon Cancer) | 7.29[2] | |

| Compound 33d | H-460 (Lung Cancer) | 3.81[2] | |

| Piperazine-based Benzofurans | Compound 37e | A549, HeLa, SGC7901, HCT116, MCF-7 | < 10[1] |

| 2-Acetyl-7-phenylaminobenzofuran Hybrid | Compound 27 | MDA-MB-468 (Breast Cancer) | 0.16[1] |

| Compound 27 | HepG2, MDA-MB-231, A549 | 1.63 - 5.80[1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments that would be essential in evaluating the mechanism of action of this compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound (this compound) in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[5] Add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[5] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with ice-cold PBS.

-

Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[6]

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

Data Analysis: Deconvolute the resulting DNA content histograms using appropriate software to quantify the percentage of cells in each phase of the cell cycle.

This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules.

Protocol:

-

Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice. Prepare a reaction mix containing GTP (1 mM) and a fluorescent reporter that binds to polymerized microtubules.

-

Compound Addition: Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include a vehicle control (DMSO), a known polymerization inhibitor (e.g., nocodazole), and a known polymerization stabilizer (e.g., paclitaxel).

-

Initiation of Polymerization: Add the tubulin reaction mix to each well to initiate polymerization.

-

Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated to determine the inhibitory or enhancing effect of the compound.

Visualization of Signaling Pathways and Experimental Workflows

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. broadpharm.com [broadpharm.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. cancer.wisc.edu [cancer.wisc.edu]